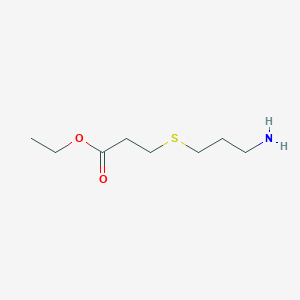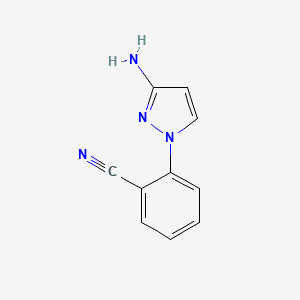
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a fluorinated hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and cyclopentanone.
Condensation Reaction: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde undergoes a condensation reaction with cyclopentanone in the presence of a base catalyst to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- 1-(5-Fluoro-2-methoxyphenyl)cyclopentane-1-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
- 1-(5-Bromo-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its chloro or bromo analogs. The hydroxyl group also contributes to its potential for forming hydrogen bonds, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C12H13FO3 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
1-(5-fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) |
Clé InChI |
CCSOGPRVECWYIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=CC(=C2)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


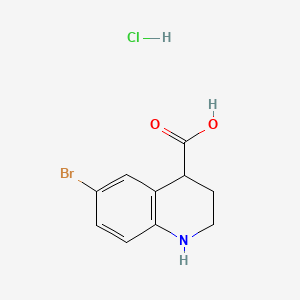
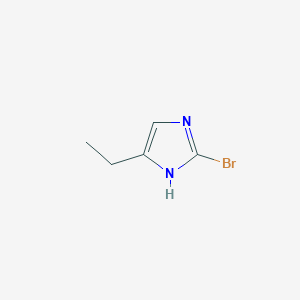



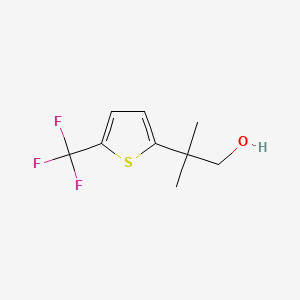
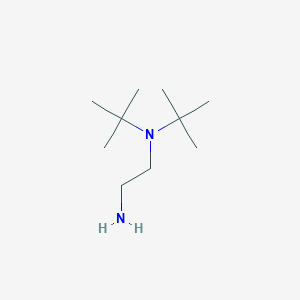
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
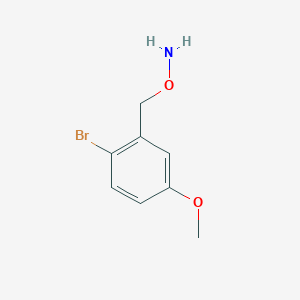
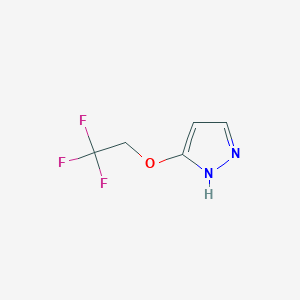
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
